

AV5116: The Active Endonuclease Inhibitor Metabolite of the Prodrug AV5124

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AV5124 is an orally bioavailable investigational antiviral agent developed for the treatment of influenza virus infections. It functions as a prodrug, undergoing metabolic conversion to its active form, AV5116. This active metabolite, AV5116, is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. This technical guide provides an in-depth overview of the core relationship between **AV5124** and AV5116, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Pharmacological Profile

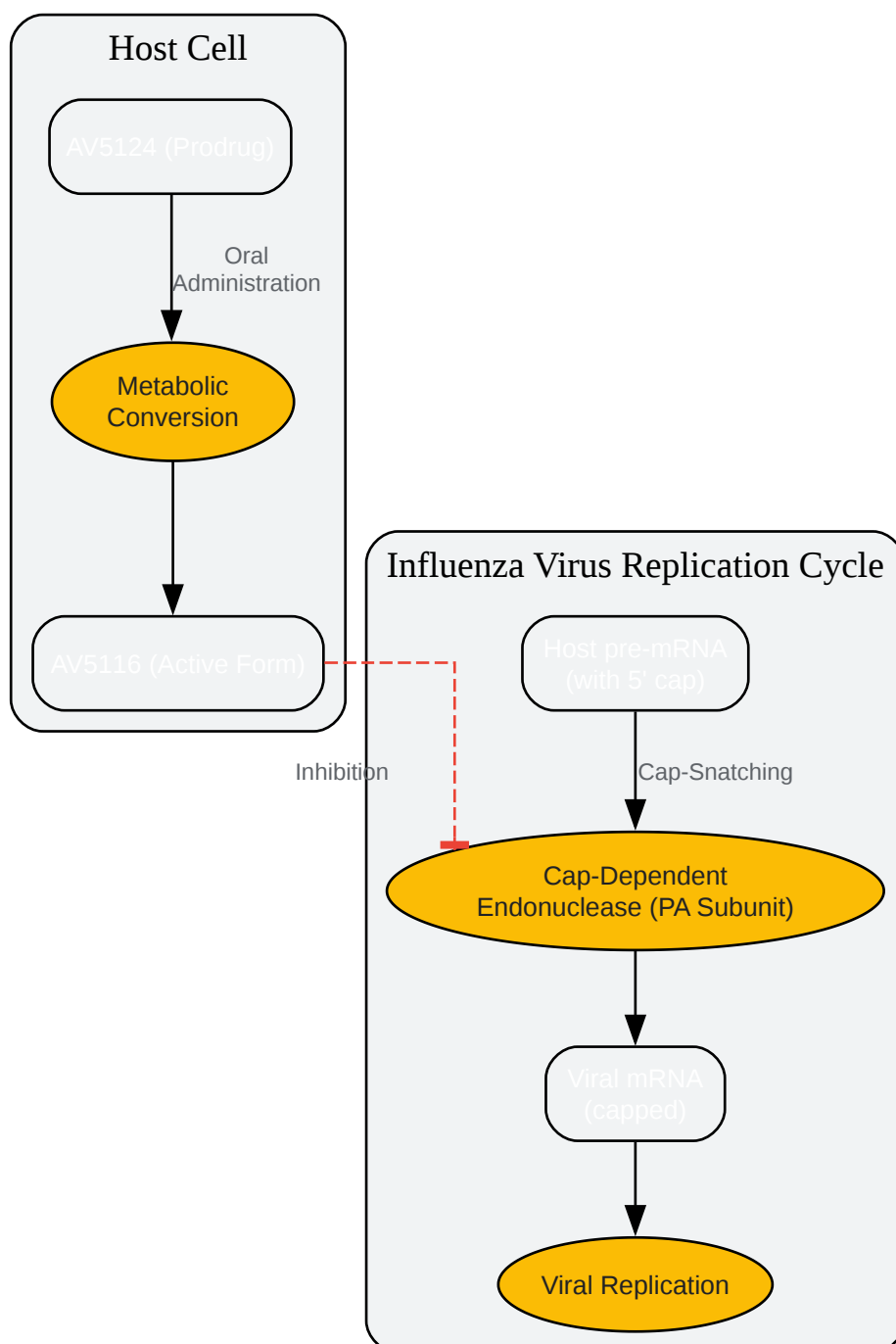
AV5124 is designed as a prodrug to enhance the oral bioavailability of the active compound, AV5116[1]. Following oral administration, **AV5124** is efficiently absorbed and metabolized to AV5116.

Mechanism of Action

The active metabolite, AV5116, targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit[2]. The CEN is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own

transcription. By inhibiting the CEN, AV5116 effectively blocks viral gene transcription and replication[2].

The following diagram illustrates the metabolic activation of **AV5124** and the mechanism of action of AV5116.



[Click to download full resolution via product page](#)

Metabolic activation of **AV5124** and inhibition of influenza virus replication by AV5116.

Quantitative Data

The antiviral activity of AV5116 has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Antiviral Activity of AV5116

Virus Strain	Cell Line	Assay Type	EC50 (nM)	Reference
Influenza A/H1N1pdm09	MDCK	Plaque Reduction	0.73	Ivashchenko et al.
Influenza A/H3N2	MDCK	Plaque Reduction	0.88	Ivashchenko et al.
Influenza B	MDCK	Plaque Reduction	4.22	Ivashchenko et al.
Oseltamivir-resistant A/H1N1	MDCK	Plaque Reduction	0.89	Ivashchenko et al.

EC50: Half-maximal effective concentration

Table 2: In Vivo Efficacy of Orally Administered AV5124 in a Mouse Model of Influenza A/H1N1pdm09 Infection

Treatment Group (mg/kg)	Survival Rate (%)	Reference
Vehicle Control	0	Ivashchenko et al.
AV5124 (20)	60	[1]
AV5124 (50)	100	[1]

Table 3: Pharmacokinetic Parameters of AV5116 in Mice Following Oral Administration of AV5124 (15 mg/kg)

Parameter	Plasma	Lung	Reference
C _{max} (ng/mL)	134	3200	Ivashchenko et al.
AUC (ng·h/mL)	1150	20700	Ivashchenko et al.

C_{max}: Maximum plasma concentration; AUC: Area under the curve

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize AV5116 and AV5124.

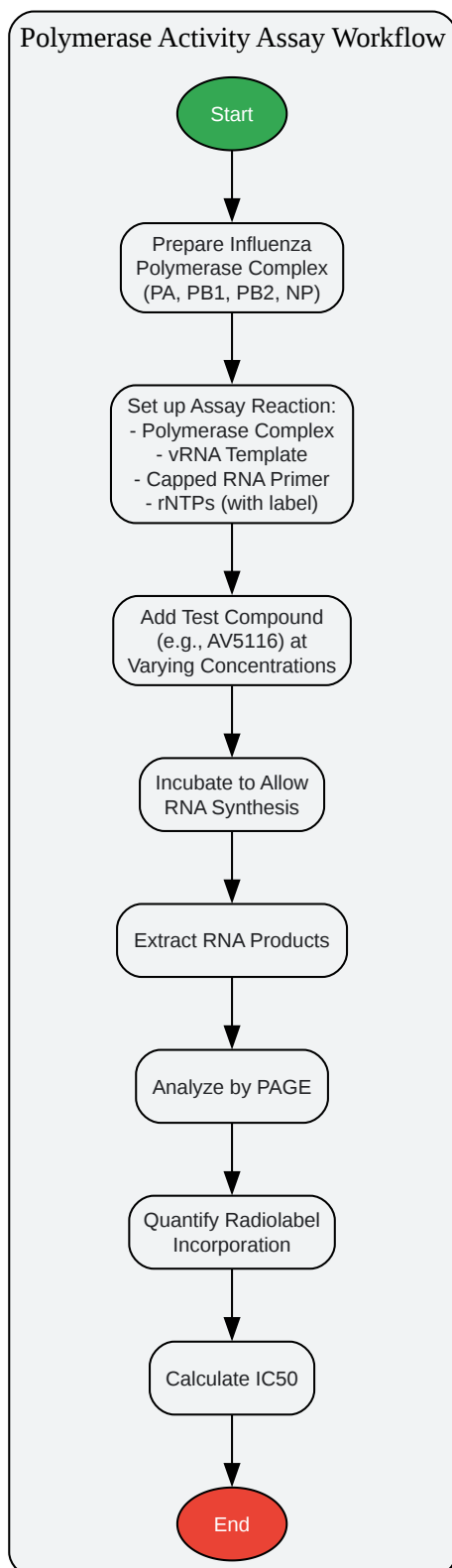
Influenza Virus Polymerase Activity Assay

This assay measures the inhibitory effect of a compound on the influenza virus polymerase complex.

Methodology:

- **Preparation of Polymerase Complex:** The influenza virus polymerase subunits (PA, PB1, and PB2) and nucleoprotein (NP) are expressed and purified.
- **Assay Reaction:** The purified polymerase complex is incubated with a vRNA promoter template, a capped RNA primer, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α -³²P]GTP).
- **Compound Incubation:** The reaction is performed in the presence of varying concentrations of the test compound (e.g., AV5116).
- **RNA Extraction and Analysis:** The resulting RNA products are extracted and analyzed by polyacrylamide gel electrophoresis (PAGE).
- **Quantification:** The amount of incorporated radiolabel is quantified to determine the level of polymerase activity. The IC₅₀ value (the concentration of inhibitor required to reduce polymerase activity by 50%) is then calculated.

The following diagram provides a workflow of the influenza virus polymerase activity assay.



[Click to download full resolution via product page](#)

Workflow for the Influenza Virus Polymerase Activity Assay.

Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Methodology:

- **Cell Seeding:** Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
- **Virus Infection:** The cell monolayers are infected with a known titer of influenza virus.
- **Compound Treatment:** After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound (e.g., AV5116).
- **Incubation:** The plates are incubated for 2-3 days to allow for plaque formation.
- **Plaque Visualization:** The cells are fixed and stained with crystal violet to visualize the plaques.
- **Plaque Counting:** The number of plaques in each well is counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.

Conclusion

AV5124 serves as an effective prodrug for the potent influenza cap-dependent endonuclease inhibitor, AV5116. The data presented in this guide demonstrate the significant in vitro and in vivo antiviral activity of this compound. The detailed experimental protocols provide a foundation for further research and development in the field of influenza therapeutics. The unique mechanism of action, targeting the viral endonuclease, makes AV5116 a promising candidate for combating influenza, including strains resistant to existing antiviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AV5116: The Active Endonuclease Inhibitor Metabolite of the Prodrug AV5124]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568406#av5116-as-the-active-form-of-av5124]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com